N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a benzodioxole moiety, a fluorophenyl group, and an imidazothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and imidazothiazole intermediates. The key steps include:
Preparation of Benzodioxole Intermediate: This involves the methylenation of catechol with disubstituted halomethanes.
Formation of Imidazothiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazothiazole ring.
Coupling Reactions: The final step involves coupling the benzodioxole and imidazothiazole intermediates using a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and advanced purification techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, particularly cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular functions and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown anticancer activity.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide: This compound has a similar benzodioxole structure and is used in various chemical applications.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Another compound with a benzodioxole group, used in different chemical contexts.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C21H16FN3O3S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
InChI |
InChI=1S/C21H16FN3O3S/c22-15-4-2-14(3-5-15)17-10-25-16(11-29-21(25)24-17)8-20(26)23-9-13-1-6-18-19(7-13)28-12-27-18/h1-7,10-11H,8-9,12H2,(H,23,26) |
InChI Key |
SVRHYVGEDBFUTO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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